molecular formula C15H17NO2 B13418417 (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol

(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol

Cat. No.: B13418417
M. Wt: 243.30 g/mol
InChI Key: TWINXEWTMJBXCX-UHFFFAOYSA-N
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Description

(5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a methanol group and an imine group linked to a phenylpropan-2-yl moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol can be achieved through a multi-step process:

    Formation of the imine: The reaction between 1-phenylpropan-2-amine and an aldehyde or ketone to form the imine intermediate.

    Furan ring formation: Cyclization of the intermediate to form the furan ring.

    Methanol group addition: Introduction of the methanol group through a suitable reaction, such as reduction or substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions could convert the imine group to an amine.

    Substitution: The furan ring and methanol group may participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated derivatives, nucleophile-substituted compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

Industry

In industrial applications, the compound could be used in the synthesis of materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol exerts its effects would depend on its interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-(((1-Phenylethyl)imino)methyl)furan-2-yl)methanol
  • (5-(((1-Phenylbutan-2-yl)imino)methyl)furan-2-yl)methanol

Uniqueness

The uniqueness of (5-(((1-Phenylpropan-2-yl)imino)methyl)furan-2-yl)methanol lies in its specific structural features, such as the length of the carbon chain and the position of the functional groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

[5-(1-phenylpropan-2-yliminomethyl)furan-2-yl]methanol

InChI

InChI=1S/C15H17NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,10,12,17H,9,11H2,1H3

InChI Key

TWINXEWTMJBXCX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N=CC2=CC=C(O2)CO

Origin of Product

United States

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